trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
“trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1134700-56-3 . It has a molecular weight of 264.35 and its IUPAC name is (1R,2R)-2-[2-(methylsulfanyl)benzoyl]cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 . This indicates that the molecule contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 sulfide .Physical and Chemical Properties Analysis
The melting point of “this compound” is between 135-137 degrees Celsius . Unfortunately, other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Analytical Method Development
- Gas Chromatography-Mass Spectrometry (GC-MS) Methods : A study by Arrebola et al. (1999) developed a method involving gas chromatography-tandem mass spectrometry for determining various pyrethroid metabolites in human urine, which could potentially be adapted for analyzing compounds like trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Arrebola, Martínez-Vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Chemical Separation Techniques
- High-Performance Liquid Chromatography (HPLC) : Péter & Fülöp (1995) developed a method for the separation of isomers of similar cyclic compounds using high-performance liquid chromatography, which could be relevant for the separation of isomers of this compound (Péter & Fülöp, 1995).
Synthesis and Stereochemistry
Synthesis of Cycloalkane-fused Compounds : Szakonyi et al. (1998) investigated the synthesis of cycloalkane-fused dihydropyrimidin-4-one enantiomers using similar cyclic compounds, indicating potential methodologies for synthesizing derivatives of this compound (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
Conformational Analysis and Stereochemistry : Larue et al. (1995) conducted a conformational analysis of glutamic acid analogues with cyclopentane rings, providing insight into the stereochemical properties that could be applicable to the analysis of this compound (Larue et al., 1995).
Catalysis
- Palladium-catalyzed Reactions : Feuerstein et al. (2001) explored the use of a palladium-tetraphosphine system for catalyzing cross-coupling reactions, which may be relevant to reactions involving this compound (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).
Drug Design and Isosteres
- Carboxylic Acid Isosteres in Drug Design : Ballatore et al. (2011) researched the use of cyclopentane-1,3-dione as an isostere for carboxylic acid, which could be significant in designing drugs that include this compound (Ballatore et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(1R,2R)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIBRLZGCPRKH-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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